Ethyl 3-(ethylthio)butyrate

Description

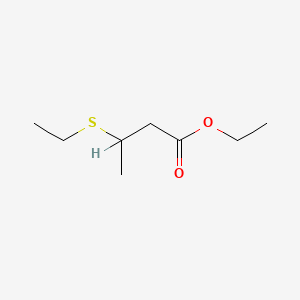

Ethyl 3-(ethylthio)butyrate (CAS 90201-28-8) is an organosulfur compound with the molecular formula C₈H₁₆O₂S and a molecular weight of 188.28 g/mol. Structurally, it consists of a butyrate ester substituted with an ethylthio (-SCH₂CH₃) group at the 3-position. This compound is primarily used as a flavoring agent in the food industry, imparting fruity or savory notes to processed foods and beverages . Its synthesis typically involves esterification of 3-(ethylthio)butyric acid with ethanol or transesterification reactions.

The compound’s odor profile is less documented in the provided evidence, but analogous thioesters (e.g., ethyl 3-(methylthio)butyrate) are known for their role in enhancing tropical or meaty flavors .

Properties

IUPAC Name |

ethyl 3-ethylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-4-10-8(9)6-7(3)11-5-2/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXMTQDOJYBDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869049 | |

| Record name | Ethyl 3-(ethylsulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Metallic fruit-like aroma | |

| Record name | Ethyl 3-(ethylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1900/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 3-(ethylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1900/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.981-0.987 (20°) | |

| Record name | Ethyl 3-(ethylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1900/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

90201-28-8 | |

| Record name | Butanoic acid, 3-(ethylthio)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90201-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(ethylthio)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090201288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(ethylsulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(ethylthio)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-(ETHYLTHIO)BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTO77Z933P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(ethylthio)butyrate can be synthesized through the esterification of 3-(ethylthio)butanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(ethylthio)butyrate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(ethylthio)butyrate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.

Industry: Widely used in the food industry as a flavoring agent and in the fragrance industry for its pleasant aroma

Mechanism of Action

The mechanism of action of ethyl 3-(ethylthio)butyrate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. The compound’s molecular structure allows it to bind to specific receptors in the olfactory system, triggering a sensory response. Additionally, its ester and thioether functional groups may interact with various enzymes and proteins, influencing its biological activity .

Comparison with Similar Compounds

Thioether vs. Hydroxyl Substitution

- Thioethers (e.g., this compound) : These compounds exhibit stronger odor profiles due to sulfur’s high electronegativity and volatility. They are pivotal in savory flavor formulations, as seen in EFSA evaluations of related thioesters like 3-(methylthio)propyl butyrate .

- Hydroxyl Derivatives (e.g., ethyl 3-hydroxybutyrate): Increased polarity from the -OH group enhances solubility in polar solvents (e.g., water, ethanol). This makes them suitable for pharmaceutical excipients or biodegradable polymers, as noted in poly(3-hydroxybutyrate) research .

Fluorinated vs. Non-Fluorinated Esters

- Ethyl 3-hydroxy-4,4,4-trifluorobutyrate’s fluorine atoms introduce steric hindrance and electron-withdrawing effects, altering reactivity and stability. Such compounds are niche intermediates in agrochemicals or fluorinated polymers .

Biological Activity

Ethyl 3-(ethylthio)butyrate, with the molecular formula , is an organic compound primarily known for its applications in the food and fragrance industries due to its distinctive fruity aroma. It is classified as an ester and is synthesized through the esterification of 3-(ethylthio)butanoic acid with ethanol. This compound has garnered attention for its potential biological activities, including antimicrobial properties and roles in insect attraction.

Chemical Structure

- Molecular Formula :

- Appearance : Clear, colorless liquid

- Odor : Metallic fruit-like aroma

Synthesis Methods

This compound can be synthesized via:

- Esterification :

- Reactants: 3-(ethylthio)butanoic acid and ethanol

- Conditions: Acid catalyst, reflux heating

- Reaction Type: Condensation reaction forming an ester and water.

Common Reactions

- Oxidation : Can form sulfoxides or sulfones.

- Reduction : Ester groups can be converted to alcohols.

- Substitution : Ethylthio group can be replaced by various nucleophiles.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits potential antimicrobial activity. Research suggests that it may inhibit the growth of certain bacteria and fungi, making it a candidate for use in food preservation and as a natural antimicrobial agent.

Insect Attractant

This compound has been identified as a potential attractant for specific insect species, which could have implications in agricultural pest management strategies. Its role in attracting pollinators or beneficial insects is also being explored.

Toxicological Studies

Toxicological assessments indicate that this compound has low toxicity levels in animal models. In studies involving various dosages, no significant adverse effects were observed, supporting its safety for use in food applications.

Case Study Data Table

| Study | Organism | Dosage (mg/kg) | Observed Effects |

|---|---|---|---|

| Mice | 200 | No carcinogenic effects observed | |

| Rats | 500 | No significant toxicity reported | |

| Bacteria | Varies | Inhibition of growth in specific strains |

Interaction with Biological Systems

This compound interacts with biological systems primarily through olfactory receptors, which triggers a cascade of biochemical signals leading to sensory perception. The compound's structure allows it to bind effectively to these receptors, influencing both behavioral responses in insects and potential therapeutic effects in mammals.

Pharmacokinetics

- Solubility : Practically insoluble in water but soluble in ethanol.

- Metabolism : Undergoes enzymatic transformation in vivo, leading to metabolites that may exert additional biological effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| Ethyl Butyrate | Ester | Lacks ethylthio group; different aroma profile |

| Methyl Butyrate | Ester | Similar structure; varied physical properties |

| Ethyl 3-(methylthio)butyrate | Ester | Similar reactivity; different odor characteristics |

Q & A

Q. What are the optimal synthetic pathways for Ethyl 3-(ethylthio)butyrate, and how can reaction conditions be controlled to improve yield?

this compound can be synthesized via thiol-esterification or nucleophilic substitution. A methodological approach involves:

- Catalyst selection : Use acid catalysts (e.g., H₂SO₄) for esterification or base catalysts (e.g., NaOH) for thiol nucleophilic attack on activated esters .

- Molar ratios : Maintain a 1:1.2 ratio of ethyl thiol to butyrate precursor to minimize side reactions .

- Temperature control : Reactions typically proceed at 60–80°C, with yields monitored via GC-MS .

- Purification : Distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) isolates the product .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

- GC-MS : Identifies molecular ion peaks (e.g., m/z 162 for the parent ion) and fragmentation patterns (e.g., loss of -SC₂H₅) .

- NMR : ¹H NMR signals at δ 1.2–1.4 ppm (ethyl groups), δ 2.5–2.7 ppm (-SCH₂-), and δ 4.1–4.3 ppm (ester -OCH₂-) confirm structure .

- FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, if residual thiol) .

Q. How does this compound function in flavor chemistry, and what are its key thresholds in sensory analysis?

This compound contributes fruity/sulfurous notes in flavor formulations. Key considerations:

- Detection thresholds : Typically 10–50 ppb in aqueous solutions, validated via olfactometry coupled with GC-MS .

- Matrix effects : Lipid-rich matrices reduce volatility, requiring headspace-SPME for accurate quantification .

Advanced Research Questions

Q. How can contradictions in analytical data (e.g., concentration disparities) arise when quantifying this compound in complex matrices?

Discrepancies often stem from:

- Sample preparation : SPME vs. liquid-liquid extraction may yield differing recoveries due to partitioning coefficients .

- Instrumental parameters : In PTR-TOF-MS, integration times <0.25 sec reveal transient release kinetics (e.g., breath-by-breath analysis), whereas longer times average signals, masking dynamics .

- Calibration standards : Matrix-matched standards (e.g., synthetic saliva) improve accuracy vs. pure solvent calibrations .

Q. What experimental designs are suitable for studying the metabolic fate of this compound in vivo?

Advanced approaches include:

- Stable isotope tracing : Synthesize ¹³C-labeled this compound to track metabolic pathways via LC-MS/MS .

- Breath analysis : Use PTR-TOF-MS with 0.0625-sec integration to monitor real-time exhalation profiles during controlled dosing .

- Tissue distribution studies : Combine autoradiography (with ³H-labeled compound) and LC-MS to assess organ-specific accumulation .

Q. How can computational modeling predict the reactivity and stability of this compound under varying environmental conditions?

Methodology involves:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (e.g., S-C vs. O-C cleavage) .

- MD simulations : Simulate hydrolysis rates in aqueous solutions at pH 2–10 to predict degradation pathways .

- QSAR models : Correlate substituent effects (e.g., alkyl chain length) with bioactivity using training sets from analogous thioesters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.